N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide is a synthetic heterocyclic compound characterized by a benzo[b][1,4]oxazepine core fused with a substituted benzamide moiety. The structure features:
- A benzooxazepine ring with a ketone group at position 4 and 3,3-dimethyl substituents.
- A 2,4-dimethoxybenzamide group at position 8, which may influence solubility and receptor-binding properties.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-11-25-18-10-7-15(12-20(18)30-14-23(2,3)22(25)27)24-21(26)17-9-8-16(28-4)13-19(17)29-5/h6-10,12-13H,1,11,14H2,2-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUTGWKCGKLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.4 g/mol
- CAS Number : 921863-75-4
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The oxazepine ring and the dimethoxybenzamide moiety are believed to play crucial roles in modulating enzyme activities and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on various receptors influencing neurotransmitter release and cellular signaling.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Nitric Oxide Production : Research indicates that it can suppress nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Evaluation :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a benzooxazepine scaffold with a dimethoxybenzamide side chain. Below is a systematic comparison with key analogs:
Benzo-Fused Heterocycles with Oxazepine Cores
Key Observations :
- The dimethoxybenzamide group likely improves solubility over thioacetamide-containing analogs (e.g., compound 6m in ), which exhibit higher lipophilicity.
Amide-Linked Heterocyclic Derivatives
Key Observations :
Research Findings and Limitations
- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to Hindawi’s 2019 protocol for thiazolidinone-quinazoline hybrids, involving condensation and amide coupling .
- Biological Potency Gaps: While structurally related oxazepines show nanomolar-range kinase inhibition, the target compound’s activity remains unverified in peer-reviewed studies.
- Contradictions : Some analogs with bulky substituents (e.g., compound 6o in ) exhibit reduced efficacy due to steric hindrance, suggesting the allyl group in the target compound may require optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
